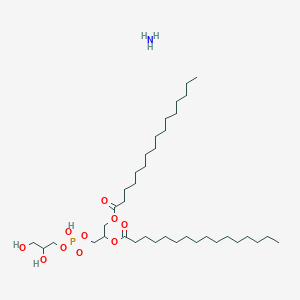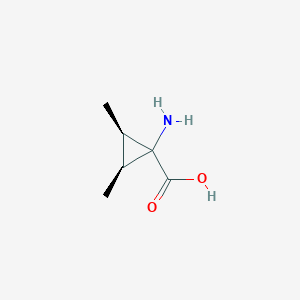
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique structural and functional properties. ADMC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of ADMC is not fully understood, but it is believed to involve its interaction with various cellular receptors and signaling pathways. ADMC has been found to modulate the activity of certain enzymes and proteins, leading to changes in cellular function and gene expression.
Biochemische Und Physiologische Effekte
ADMC has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of immune system function, inhibition of viral replication, and induction of apoptosis in cancer cells. Additionally, ADMC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ADMC is its unique structural and functional properties, which make it a promising candidate for various research applications. Additionally, ADMC is relatively easy to synthesize and has a long shelf-life, making it a convenient reagent for laboratory experiments. However, one limitation of ADMC is its high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on ADMC. One area of interest is the development of ADMC-based therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is potential for ADMC to be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of ADMC and its potential interactions with other cellular components.
Synthesemethoden
ADMC can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create ADMC, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Both methods have been shown to be effective in producing high yields of pure ADMC.
Wissenschaftliche Forschungsanwendungen
ADMC has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development. Additionally, ADMC has been shown to have potential applications in the field of biotechnology, particularly in the production of novel biomaterials.
Eigenschaften
CAS-Nummer |
116498-02-3 |
|---|---|
Produktname |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChI-Schlüssel |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
Kanonische SMILES |
CC1C(C1(C(=O)O)N)C |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

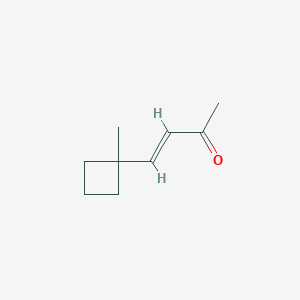
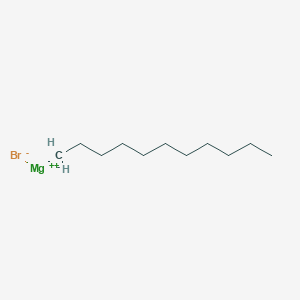
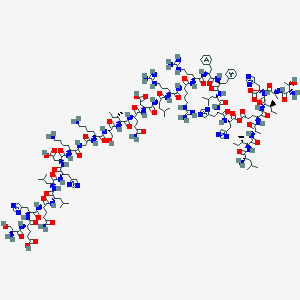
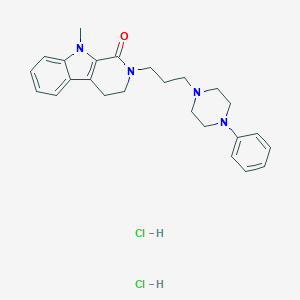
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

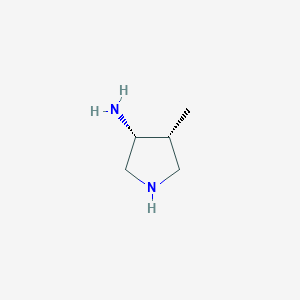
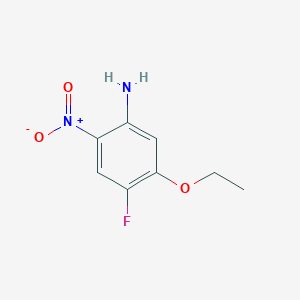
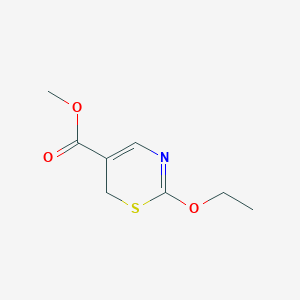

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
